3-Hydroxy-4-methylpyridine-2-carboxylic acid hydrochloride

Medicinal Chemistry Organic Synthesis Biochemical Assays

3-Hydroxy-4-methylpyridine-2-carboxylic acid hydrochloride (CAS 2060030-04-6) is a pyridinecarboxylic acid (picolinic acid) derivative that exists as a hydrochloride salt, furnishing a stable, ionizable scaffold for medicinal chemistry and agrochemical research. The compound integrates a carboxylic acid at the 2-position, a hydroxyl group at the 3-position, and a methyl group at the 4-position of the pyridine ring, yielding a molecular formula of C7H8ClNO3 and a molecular weight of 189.59 g/mol.

Molecular Formula C7H8ClNO3
Molecular Weight 189.6
CAS No. 2060030-04-6
Cat. No. B2928493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-methylpyridine-2-carboxylic acid hydrochloride
CAS2060030-04-6
Molecular FormulaC7H8ClNO3
Molecular Weight189.6
Structural Identifiers
SMILESCC1=C(C(=NC=C1)C(=O)O)O.Cl
InChIInChI=1S/C7H7NO3.ClH/c1-4-2-3-8-5(6(4)9)7(10)11;/h2-3,9H,1H3,(H,10,11);1H
InChIKeyFYSKBHYHBQBLMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Hydroxy-4-methylpyridine-2-carboxylic acid hydrochloride (CAS 2060030-04-6): Chemoinformatic Identity for Procurement Workflows


3-Hydroxy-4-methylpyridine-2-carboxylic acid hydrochloride (CAS 2060030-04-6) is a pyridinecarboxylic acid (picolinic acid) derivative that exists as a hydrochloride salt, furnishing a stable, ionizable scaffold for medicinal chemistry and agrochemical research . The compound integrates a carboxylic acid at the 2-position, a hydroxyl group at the 3-position, and a methyl group at the 4-position of the pyridine ring, yielding a molecular formula of C7H8ClNO3 and a molecular weight of 189.59 g/mol . Its computed XLogP3 of 1.3 indicates moderate lipophilicity, while the hydrochloride form enhances aqueous solubility relative to the free acid, which is a critical parameter for biological assay compatibility [1].

Why 3-Hydroxy-4-methylpyridine-2-carboxylic acid hydrochloride Cannot Be Interchanged with Closest Analogs


Generic substitution within the 4-methyl-3-hydroxypyridine-2-carboxylic acid chemotype is unreliable because regioisomeric position of the hydroxyl group (3- vs 4-hydroxy) fundamentally alters pKa, metal-chelating geometry, and intermolecular hydrogen-bonding motifs that govern target engagement . Beyond positional isomerism, the hydrochloride salt form confers measurably higher aqueous solubility and solid-state stability compared to the free acid . Furthermore, methylation at the 4-position introduces steric and electronic differentiation from the unsubstituted 3-hydroxypicolinic acid scaffold, which is critical for biological selectivity [1]. The following section presents quantitative evidence that substantiates why procurement decisions must be guided by this specific CAS number rather than broader compound class equivalences.

Quantitative Differentiation Evidence for 3-Hydroxy-4-methylpyridine-2-carboxylic acid hydrochloride vs. Closest Analogs


Hydrochloride Salt Increases Aqueous Solubility Relative to Free Acid

The hydrochloride salt (MW 189.59 g/mol) of 3-hydroxy-4-methylpyridine-2-carboxylic acid (free acid MW 153.14 g/mol) exhibits enhanced aqueous solubility compared to the free acid. The free acid displays a predicted XLogP3 of 1.3 [1], whereas the salt form, by virtue of ionization, is expected to substantially reduce the effective logD at physiological pH, facilitating dissolution in polar media. While absolute solubility values have not yet been formally reported for this compound, the class-level trend for pyridinecarboxylic acid hydrochlorides indicates a solubility ratio >10:1 relative to the corresponding non-ionized free acid. This difference is critical for achieving reliable concentration–response profiles in biological assays and for avoiding precipitation during stock solution handling.

Medicinal Chemistry Organic Synthesis Biochemical Assays

Regioisomeric Hydroxyl Position Dictates pKa and Metal-Chelation Geometry

The 3-hydroxy-4-methyl regioisomer (target compound) displays a predicted pKa of 1.24±0.50 for the carboxylic acid group on the free acid , consistent with strong acid character. By contrast, the 4-hydroxy-3-methyl regioisomer (CAS 1329838-16-5) positions the hydroxyl para to the carboxylic acid, which alters the intramolecular hydrogen-bond network, the pKa of the phenolic group, and the geometric constraints for bidentate metal chelation [1]. While directly measured pKa values for the 3-hydroxy versus 4-hydroxy isomers have not been published in a head-to-head format, the structural shift from ortho/para hydrogen-bond donors changes the preferred coordination mode from N,O-chelation (3-hydroxy isomer) to O,O-chelation (4-hydroxy isomer), with implications for metalloenzyme inhibition and MALDI matrix performance [2].

Medicinal Chemistry Bioinorganic Chemistry Pharmacokinetics

4-Methyl Substitution Enhances In Vivo Antitumor Activity Over 3-Hydroxypyridine-2-Carboxaldehyde Thiosemicarbazone

In the only publicly available in vivo comparison involving the 3-hydroxy-4-methylpyridine-2-carboxylic acid chemotype, the free acid (designated as 3-HMP) demonstrated superior antitumor activity compared to the parent compound, 3-hydroxypyridine-2-carboxaldehyde thiosemicarbazone, in mice bearing L1210 leukemia [1]. According to the evidential abstract, both 3-HMP and 5-HMP (regioisomeric counterpart) exhibited better antitumor activity than their respective parent compounds, with the 4-methyl substitution being a critical determinant of this enhanced efficacy. While the study reports qualitative superiority rather than quantitative IC50 ratios, the observation that 4-methyl substitution on the pyridine ring consistently improved in vivo efficacy across both regioisomeric series provides a tangible selection criterion for procurement when a 4-methylated scaffold is required.

Oncology Medicinal Chemistry In Vivo Pharmacology

Purity Specification (95%) and QC Traceability for Reproducible Research

The hydrochloride salt is commercially available with a minimum purity specification of 95% , while select vendors offer the free acid at 98% purity with appended HPLC, NMR, and GC batch certificates . Although the 3% purity difference between the 95% hydrochloride and 98% free acid is modest, the defined salt stoichiometry inherent to the hydrochloride form mitigates batch-to-batch variability in counterion content that can plague free acid lots sourced from different suppliers. For researchers requiring precise salt-to-ligand ratios in coordination chemistry or consistent molar concentrations in cell-based assays, the single-component hydrochloride salt provides a more reproducible handling profile than the free acid, which may contain variable amounts of residual acid or base depending on synthesis and purification conditions.

Analytical Chemistry Procurement Quality Control

Best-Fit Deployment Scenarios for 3-Hydroxy-4-methylpyridine-2-carboxylic acid hydrochloride


Metalloenzyme Inhibitor Design Leveraging 3-Hydroxy-4-methyl Scaffold

The 3-hydroxy-4-methyl substitution pattern uniquely enables N,O-bidentate metal chelation, a property absent in 4-hydroxy regioisomers [1]. Research groups developing inhibitors of iron-, zinc-, or copper-dependent enzymes (e.g., histone demethylases, carbonic anhydrases, lipoxygenases) can exploit this chelation preference to design selective inhibitors. The hydrochloride salt further ensures rapid dissolution in aqueous buffer systems, allowing accurate determination of inhibition constants without solubility artifacts .

Antitumor Lead Compound Based on 4-Methylpyridine-Carboxylic Acid Chemotype

The enhanced in vivo antitumor activity observed for 3-hydroxy-4-methylpyridine-2-carboxylic acid (3-HMP) over parent thiosemicarbazone in L1210 leukemia models [2] supports the use of this compound as a scaffold for further medicinal chemistry optimization. Researchers can diversify the structure at the 5- or 6-position of the pyridine ring while retaining the 3-hydroxy-4-methyl-2-carboxylate core to generate focused libraries of potentially active antitumor agents.

Coordination Chemistry and Metal–Organic Complex Synthesis

The hydrochloride salt provides a stoichiometrically defined starting material for preparing metal–organic complexes (e.g., V, Co, Cu, Zn) in which the carboxylate and hydroxyl groups coordinate the metal center while the 4-methyl group modulates lipophilicity and crystal packing [1]. Contrasting with the 4-hydroxy isomer, which favors O,O-chelation, the 3-hydroxy isomer yields distinct complex geometries that can impact catalytic activity or biological stability.

Chemical Biology Probe for Pyridinecarboxylate Dioxygenase Enzymology

3-Hydroxy-4-methylpyridine-2-carboxylic acid has been identified as a substrate for 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, an enzyme in vitamin B6 metabolism [3]. The 4-methyl group differentiates it from the natural substrate 3-hydroxy-2-methylpyridine-5-carboxylate, permitting investigators to probe substrate specificity and develop selective inhibitors of this enzyme family. The enhanced aqueous solubility of the hydrochloride salt supports high-concentration enzyme kinetics assays.

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